(3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione (3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13280452
InChI: InChI=1S/C20H18N2O2/c1-21-17(13-15-9-5-3-6-10-15)20(24)22(2)18(19(21)23)14-16-11-7-4-8-12-16/h3-14H,1-2H3/b17-13-,18-14-
SMILES: CN1C(=CC2=CC=CC=C2)C(=O)N(C(=CC3=CC=CC=C3)C1=O)C
Molecular Formula: C20H18N2O2
Molecular Weight: 318.4 g/mol

(3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione

CAS No.:

Cat. No.: VC13280452

Molecular Formula: C20H18N2O2

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

(3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione -

Specification

Molecular Formula C20H18N2O2
Molecular Weight 318.4 g/mol
IUPAC Name (3Z,6Z)-3,6-dibenzylidene-1,4-dimethylpiperazine-2,5-dione
Standard InChI InChI=1S/C20H18N2O2/c1-21-17(13-15-9-5-3-6-10-15)20(24)22(2)18(19(21)23)14-16-11-7-4-8-12-16/h3-14H,1-2H3/b17-13-,18-14-
Standard InChI Key WFIPKWCWCOEGSY-JTFWXBGUSA-N
Isomeric SMILES CN\1C(=O)/C(=C/C2=CC=CC=C2)/N(C(=O)/C1=C/C3=CC=CC=C3)C
SMILES CN1C(=CC2=CC=CC=C2)C(=O)N(C(=CC3=CC=CC=C3)C1=O)C
Canonical SMILES CN1C(=CC2=CC=CC=C2)C(=O)N(C(=CC3=CC=CC=C3)C1=O)C

Introduction

Structural and Molecular Characteristics

PropertyValue
Molecular FormulaC20H18N2O2\text{C}_{20}\text{H}_{18}\text{N}_{2}\text{O}_{2}
Molecular Weight318.4 g/mol
LogP1.96 (indicating moderate lipophilicity)
Topological Polar Surface Area59.08 Ų

The (3Z,6Z) configuration ensures that the benzylidene substituents are on the same side of the piperazine ring, a feature critical for its biological interactions .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves a base-catalyzed condensation reaction between 1,4-diacetylpiperazine-2,5-dione and benzaldehyde. The reaction proceeds under mild conditions (room temperature, ethanol/water solvent) with sodium hydroxide as the catalyst, yielding the product in high purity . A simplified reaction scheme is:

1,4-Diacetylpiperazine-2,5-dione+2BenzaldehydeNaOH(3Z,6Z)-Product+2H2O\text{1,4-Diacetylpiperazine-2,5-dione} + 2 \, \text{Benzaldehyde} \xrightarrow{\text{NaOH}} \text{(3Z,6Z)-Product} + 2 \, \text{H}_2\text{O}

Key advantages of this method include scalability (>80% yield) and stereochemical control, as the reaction favors the (Z,Z)-isomer due to thermodynamic stability . Alternative routes using microwave-assisted synthesis or chiral catalysts have been explored but remain less common .

Biological Activities and Mechanisms

Antileishmanial Activity

In vitro studies demonstrate potent activity against Leishmania amastigotes, with IC50_{50} values comparable to miltefosine. The mechanism involves inhibition of parasite-specific enzymes, such as trypanothione reductase, which disrupts redox homeostasis .

Neuroprotective Effects

Preliminary data suggest inhibition of amyloid-β aggregation, a hallmark of Alzheimer’s disease. Molecular docking studies reveal interactions with hydrophobic pockets of amyloid fibrils, preventing β-sheet formation .

Comparative Analysis with Structural Analogues

CompoundKey Structural FeaturesBioactivity Highlights
(3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dioneTwo benzylidene groups, methyl substituentsBroad-spectrum antiparasitic, anticancer
3,6-Dimethylpiperazine-2,5-dioneNo benzylidene groupsLimited activity; primarily used as a synthetic intermediate
1,4-Dimethylpiperazine-2,3-dioneDione groups at 2,3 positionsAntifungal properties

The benzylidene groups in the title compound enhance binding to hydrophobic protein domains, explaining its superior bioactivity compared to simpler analogues .

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